molecular formula C10H9N3O B1373466 3-(5-Aminopyrimidin-2-yl)phenol CAS No. 1152519-82-8

3-(5-Aminopyrimidin-2-yl)phenol

Cat. No. B1373466
CAS RN: 1152519-82-8
M. Wt: 187.2 g/mol
InChI Key: SOXOFIUPGPZREF-UHFFFAOYSA-N
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Description

“3-(5-Aminopyrimidin-2-yl)phenol” is a chemical compound that has been widely studied due to its potential implications in various fields of research and industry. It has the molecular formula C10H9N3O .


Molecular Structure Analysis

The molecular structure of “3-(5-Aminopyrimidin-2-yl)phenol” comprises a phenol group attached to a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms and is substituted at the 5-position with an amino group.

Scientific Research Applications

Antitumor Potential

A series of 2-(2-aminopyrimidin-4-yl)phenol derivatives, which share a structural similarity with 3-(5-Aminopyrimidin-2-yl)phenol, were synthesized as potential antitumor compounds. These derivatives exhibited potent inhibitory activity against CDK1 and CDK2, crucial in cancer cell growth and division. X-ray crystal structural studies were performed to understand the impact of different substituents on enzymatic and cell growth inhibitory activities (Lee, Kim, & Jeong, 2011).

Enzyme Inhibition

A lead compound for a phosphoinositide 3-kinase (PI3K) inhibitor was metabolically unstable due to rapid glucuronidation of the phenol moiety. Aminopyrimidine was identified as a bioisostere of phenol, leading to the synthesis of aminopyrimidine derivatives with strong tumor growth inhibition against a KPL-4 breast cancer xenograft model in vivo. This highlights the potential of 3-(5-Aminopyrimidin-2-yl)phenol derivatives in modulating enzyme activity (Kawada et al., 2013).

Supramolecular Chemistry

2-Aminopyrimidin-5-yl ligands, closely related to 3-(5-Aminopyrimidin-2-yl)phenol, were used to construct supramolecular porphyrin arrays with broad absorption bands, efficient for light-harvesting. These derivatives showed variable concentration and temperature-dependent UV/vis spectra in solution, consistent with supramolecular aggregation. This application is significant in the field of light-harvesting and supramolecular chemistry (Balaban et al., 2003).

Pharmacological Evaluation

In another study, aminopyrimidine 2, a compound structurally related to 3-(5-Aminopyrimidin-2-yl)phenol, emerged as a novel 5-HT1A agonist with moderate potency and metabolic stability. This indicates the potential application of similar compounds in the development of novel pharmacological agents (Dounay et al., 2009).

Corrosion Inhibition

Research also shows the potential application of Schiff’s bases, similar in structure to 3-(5-Aminopyrimidin-2-yl)phenol, as corrosion inhibitors for mild steel in acidic solutions. These compounds displayed potent inhibition performance and provided insight into the relationship between molecular structure and inhibition efficiency, relevant to industrial applications (Ansari, Quraishi, & Singh, 2014).

Safety and Hazards

Safety information for “3-(5-Aminopyrimidin-2-yl)phenol” indicates that it may be harmful if swallowed or in contact with skin . It may also cause eye irritation .

properties

IUPAC Name

3-(5-aminopyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXOFIUPGPZREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Aminopyrimidin-2-yl)phenol

CAS RN

1152519-82-8
Record name 3-(5-aminopyrimidin-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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